molecular formula C19H21N3O2 B2964616 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea CAS No. 898443-77-1

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea

Cat. No. B2964616
CAS RN: 898443-77-1
M. Wt: 323.396
InChI Key: CFXRWRCRAJCMKF-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea, also known as DMU-212, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMU-212 is a urea derivative that has been synthesized using a simple and efficient method. In

Scientific Research Applications

Stereochemical Synthesis

One study describes the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the importance of stereochemistry in medicinal chemistry. The synthesis involves stereospecific hydroboration, oxidation, and reduction sequences to achieve the desired stereochemistry, highlighting the compound's relevance in drug development (Zecheng Chen et al., 2010).

Synthetic Methodologies

Another study presents the synthesis of a structurally related compound using carbonylation reactions, showcasing efficient methodologies for constructing complex urea derivatives. This highlights the versatility of such compounds in synthetic organic chemistry and their potential utility in various research applications (Antonia A Sarantou & G. Varvounis, 2022).

Novel Compounds and Cyclization Techniques

Research on the synthesis of novel classes of compounds, such as 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones), demonstrates the compound's role in the development of new chemical entities. This involves innovative cyclization techniques and showcases the compound's contribution to expanding chemical diversity (Gani Koza & M. Balcı, 2011).

Biological Activity Investigations

Studies on urea derivatives, including those structurally related to the compound , have explored their potential biological activities. For example, pyridylthiazole-based ureas have been identified as inhibitors of Rho associated protein kinases (ROCK1 and 2), indicating the compound's relevance in therapeutic research and drug discovery (Roberta Pireddu et al., 2012).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-9-11-15(12-10-14)22(18-8-5-13-20-18)19(23)21-16-6-3-4-7-17(16)24-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXRWRCRAJCMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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